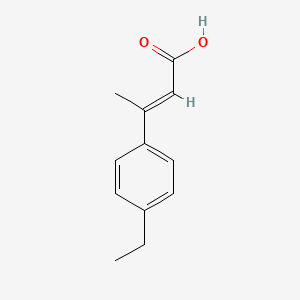

(2E)-3-(4-ethylphenyl)but-2-enoic acid

Übersicht

Beschreibung

(2E)-3-(4-Ethylphenyl)but-2-enoic acid is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a but-2-enoic acid moiety substituted with a 4-ethylphenyl group

Wirkmechanismus

Target of Action

It is known that similar compounds, such as cinnamic acid derivatives, interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to cinnamic acid, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

For instance, cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .

Result of Action

Similar compounds have been shown to exert various biological effects, such as antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of 3-(4-Ethylphenyl)but-2-enoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-ethylphenyl)but-2-enoic acid typically involves the aldol condensation of 4-ethylbenzaldehyde with malonic acid, followed by decarboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.

Reduction: Formation of 4-ethylphenylbutanol or 4-ethylphenylbutane.

Substitution: Formation of 4-substituted derivatives such as 4-bromo-ethylphenylbut-2-enoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

(2E)-3-(4-ethylphenyl)but-2-enoic acid serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as:

- Oxidation: Producing carboxylic acids.

- Reduction: Yielding alcohols or alkanes.

- Electrophilic Substitution Reactions: Due to the presence of the phenyl ring.

Biology

The compound has been investigated for its potential biological activities , particularly in anti-inflammatory and anticancer research:

-

Anti-inflammatory Properties: It has been shown to inhibit cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory mediators like prostaglandins. This inhibition may lead to decreased inflammation in chronic inflammatory diseases.

- Case Study: In animal models of arthritis, treatment with this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha.

-

Anticancer Activity: Studies indicate that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

- Mechanisms of Action: The compound induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction. It may also interfere with tumor growth signaling pathways.

Medicine

In medicinal chemistry, this compound is being explored as a potential pharmaceutical intermediate for drug development. Its unique structure allows for modifications that may enhance its therapeutic properties.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials due to its specific properties. Its applications extend to:

- Chemical Manufacturing: Used as a reagent in organic synthesis.

- Pharmaceuticals: Potentially serves as an intermediate in the synthesis of various drugs.

Similar Compounds

| Compound Name | Structure | Key Application |

|---|---|---|

| Cinnamic Acid | C9H8O2 | Precursor for many derivatives |

| 3-(4-Methylphenyl)but-2-enoic acid | C12H14O2 | Similar reactivity |

| 3-(4-Isopropylphenyl)but-2-enoic acid | C12H14O2 | Alternative phenyl substituent |

The presence of the ethyl group on the phenyl ring differentiates this compound from its analogs, allowing it to exhibit unique electronic properties that enhance its reactivity and interaction with biological systems.

Vergleich Mit ähnlichen Verbindungen

Cinnamic Acid: Similar structure but lacks the ethyl group on the phenyl ring.

4-Ethylcinnamic Acid: Similar structure but with different substitution patterns on the phenyl ring.

4-Methylcinnamic Acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: (2E)-3-(4-ethylphenyl)but-2-enoic acid is unique due to the presence of the 4-ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.

Biologische Aktivität

(2E)-3-(4-ethylphenyl)but-2-enoic acid, also known as ethyl 4-(3-butenyl)benzoate, is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a butenoic acid moiety with a phenyl group substituted by an ethyl group at the para position. This structure is significant as it influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

2. Anticancer Properties

This compound has shown potential as an anticancer agent in several studies:

- Cytotoxicity : In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and A375 (melanoma). The IC50 values for these cell lines were reported to be less than 10 µM, indicating strong cytotoxic activity .

- Mechanism of Action : The anti-cancer effects are attributed to the induction of apoptosis and inhibition of angiogenesis, particularly through the suppression of vascular endothelial growth factor (VEGF) signaling pathways .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Experimental Data

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.

- Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways, leading to programmed cell death.

- Antioxidant Mechanism : The compound reduces oxidative stress by neutralizing reactive oxygen species (ROS), thus protecting cellular components from damage.

Eigenschaften

IUPAC Name |

(E)-3-(4-ethylphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUQIIJZQQBUMR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C(=C/C(=O)O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.